molecular formula C6H5BrN2O2 B2551400 3-Bromo-2-methyl-6-nitropyridine CAS No. 1231930-13-4

3-Bromo-2-methyl-6-nitropyridine

Cat. No.: B2551400
CAS No.: 1231930-13-4
M. Wt: 217.022
InChI Key: WEZKULYNVOIOOV-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitropyridine is an organic compound that is used in a variety of scientific and research applications. The compound is an aromatic nitro compound, which is a type of organic compound that contains a nitro group bonded to an aromatic ring. It is a colorless solid with a melting point of about 80°C and a boiling point of about 170°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Reactivity with Ammonia

One application of derivatives of nitropyridines, closely related to 3-Bromo-2-methyl-6-nitropyridine, involves their reactivity towards ammonia. This reactivity is influenced by the polarity of the solvent, which accelerates substitution processes, particularly when substituents are in the para or ortho position relative to the nitro-group. This reactivity has been utilized in the synthesis of various derivatives of aminopyridines, demonstrating the compound's usefulness in synthesizing new chemical entities (Hertog & Jouwersma, 1953).

Spectroscopic Studies

Spectroscopic studies, particularly vibrational spectroscopic (FT-IR and FT-Raman) studies, are another area where related compounds like 3-hydroxy-6-methyl-2-nitropyridine are used. These studies provide insights into the molecular structure and characteristics of these compounds, leveraging techniques like density functional theory for analysis. Such studies are fundamental in understanding the molecular behavior and properties of these compounds (Karnan, Balachandran, & Murugan, 2012).

Reaction with Nucleophilic Reagents

Another significant application is the reaction of nitropyridine N-oxides with nucleophilic reagents. For example, derivatives of 3-Bromo-4-nitropyridine N-oxides undergo various reactions leading to the formation of different compounds, such as bis(ethoxycarbonyl)methyl- and cyano(ethoxycarbonyl)methyl-pyridine N-oxides. These reactions are influenced by electronic and steric effects of substituent groups, which are key in synthetic chemistry (MatsumuraEizo & ArigaMasahiro, 2006).

Molecular Docking and Biological Interactions

Computational calculations have been used to study the molecular structure and energy of derivatives such as 5-bromo-3-nitropyridine-2-carbonitrile. These studies involve molecular docking with target proteins to investigate the biological significance of these molecules. Such research indicates the potential of these compounds in drug design and understanding molecular interactions (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Nucleophilic Substitution Reactions

Research also explores nucleophilic substitution reactions with amines, leading to products like nitro-group migration products. These studies contribute to our understanding of rearrangement mechanisms and the behavior of nitropyridines in various solvents and conditions, crucial for synthetic applications (Yao, Blake, & Yang, 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-2-methyl-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZKULYNVOIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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